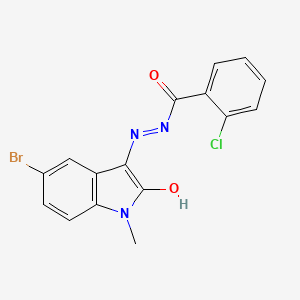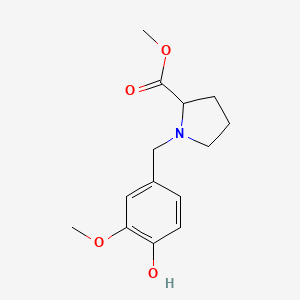
N-(3-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, commonly known as MPTSC, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylhydrazine derivatives and has been studied for its various biochemical and physiological effects.
科学的研究の応用
MPTSC has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. MPTSC has also been studied for its anti-diabetic and anti-inflammatory effects, which are believed to be mediated through the inhibition of certain enzymes and signaling pathways.
作用機序
The exact mechanism of action of MPTSC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, MPTSC has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
MPTSC has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to have anti-diabetic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using MPTSC in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of MPTSC, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective MPTSC derivatives with improved therapeutic potential.
3. Evaluation of the efficacy of MPTSC in animal models of various diseases.
4. Investigation of the potential use of MPTSC as a diagnostic tool for certain diseases.
5. Exploration of the potential use of MPTSC in combination with other drugs for synergistic effects.
Conclusion
In conclusion, MPTSC is a sulfonylhydrazine derivative with potential applications in scientific research. It has been studied for its various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. While there are limitations to its use, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for the study of MPTSC include the development of more potent and selective derivatives, evaluation of its efficacy in animal models of various diseases, and investigation of its potential use in combination with other drugs for synergistic effects.
合成法
The synthesis of MPTSC involves the reaction of 3-methylbenzoyl chloride with phenylsulfonylhydrazine in the presence of a base, such as sodium carbonate. The resulting product is then treated with carbon disulfide and hydrazine hydrate to yield MPTSC. The overall reaction can be represented as follows:
特性
IUPAC Name |
1-(benzenesulfonamido)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-6-5-7-12(10-11)15-14(20)16-17-21(18,19)13-8-3-2-4-9-13/h2-10,17H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAYRDDHDQFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104542.png)
![1-[1-({1-[6-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B6104550.png)

![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6104557.png)
![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![1-(8-fluoro-2-quinolinyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6104566.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![6-(4-methoxyphenyl)-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6104610.png)
![6-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6104625.png)
